molecular formula C₆H₈O₅ B1140402 cis-Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 2240-81-5

cis-Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No. B1140402
CAS RN: 2240-81-5
M. Wt: 160.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of related tetrahydrofuran compounds often involves intricate processes. For instance, Hungerford et al. (2000) reported the synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate from D-ribose, which is structurally similar to cis-tetrahydrofuran-2,5-dicarboxylic acid (Hungerford et al., 2000).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives has been a subject of study due to their complex configurations. The NMR studies conducted by Hungerford et al. (2000) on cyclohexylidene-protected oligomers of tetrahydrofuran-based compounds provide insights into the structural aspects of such molecules (Hungerford et al., 2000).

Chemical Reactions and Properties

Tetrahydrofuran compounds participate in various chemical reactions. Ghosh and Belcher (2020) described the Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines to form cis- and trans-2,3-disubstituted tetrahydrofuran derivatives (Ghosh & Belcher, 2020). This showcases the reactivity of tetrahydrofuran structures under different conditions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. However, specific studies focusing on the physical properties of cis-tetrahydrofuran-2,5-dicarboxylic acid were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of tetrahydrofuran derivatives, including reactivity, stability, and interaction with other compounds, are essential for various applications. The work of Jalce et al. (2004) on the synthesis of trans-2,5-disubstituted tetrahydrofurans provides insights into the stereoselective chemical behavior of such compounds (Jalce et al., 2004).

Scientific Research Applications

Bio-Based Chemicals

  • Field : Sustainable Chemistry
  • Application : Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is used in the synthesis of bio-based chemicals .
  • Method : The conversion of 5-(hydroxymethyl)furfural (HMF), a bio-based platform chemical, to THFDCA is achieved via oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) over hydrotalcite-supported gold nanoparticle catalysts in water .
  • Results : The highest yield of THFDCA (91%) was achieved after 7 hours at 110°C under 30 bar air pressure .

Polymer Industry

  • Field : Polymer Chemistry
  • Application : THFDCA is a potential renewable feedstock for the manufacture of biodegradable polymers .
  • Method : The synthesis of monomers for the manufacture of biodegradable polymers involves the use of furan platform chemicals (FPCs) like THFDCA .
  • Results : The switch from traditional resources such as crude oil to biomass for the manufacture of these polymers has begun to take place in substantial parts of the chemical industry .

Adipic Acid Production

  • Field : Industrial Chemistry
  • Application : THFDCA is used as a potential renewable feedstock for adipic acid production .
  • Method : The production of adipic acid from THFDCA involves the use of a combination of HI and molecular H2 in organic acid solvents .
  • Results : The volatile and corrosive nature of HI, the catalyst, presents challenges in industrial implementation .

Synthesis of Chiral Furans

  • Field : Organic Chemistry
  • Application : Furan platform chemicals (FPCs) like THFDCA can be used in the synthesis of chiral furans .
  • Method : The synthesis involves a variety of reactions applicable to FPCs .
  • Results : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Renewable Chemicals

  • Field : Green Chemistry
  • Application : THFDCA is used in the synthesis of renewable chemicals .
  • Method : The synthesis involves the selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol to THFDCA using hydrotalcite-supported gold catalysts .
  • Results : The highest yield of THFDCA (91%) was achieved after 7 hours at 110°C under 30 bar air pressure .

Synthesis of Chiral Furans

  • Field : Organic Chemistry
  • Application : Furan platform chemicals (FPCs) like THFDCA can be used in the synthesis of chiral furans .
  • Method : The synthesis involves a variety of reactions applicable to FPCs .
  • Results : The article discusses the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Renewable Chemicals

  • Field : Green Chemistry
  • Application : THFDCA is used in the synthesis of renewable chemicals .
  • Method : The synthesis involves the selective aerobic oxidation of tetrahydrofuran-2,5-dimethanol to THFDCA using hydrotalcite-supported gold catalysts .
  • Results : The highest yield of THFDCA (91%) was achieved after 7 hours at 110°C under 30 bar air pressure .

Safety And Hazards

The safety information for THFDCA includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2S,5R)-oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tetrahydrofuran-2,5-dicarboxylic acid

Citations

For This Compound
4
Citations
WN Haworth, WGM Jones, LF Wiggins - Journal of the Chemical …, 1945 - pubs.rsc.org
… The investigation of the ring fission of cis-tetrahydrofuran-2 : 5-dicarboxylic acid (111) led to a synthesis of adipic acid as below described. The dibasic acid was heated with hydrogen …
Number of citations: 51 pubs.rsc.org
K Naemura, Y Kanda, H Iwasaka… - Bulletin of the Chemical …, 1987 - journal.csj.jp
The macrobicyclic and macrotricyclic cryptands containing the trans-tetrahydrofuran-2,5-diylbis(methylene) molecular framework as the chiral subunit were prepared in optically active …
Number of citations: 12 www.journal.csj.jp
HR Le Sueur, P Haas - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… from ethyl acetate and light petroleum, melted at 124-1 25O ; this melting point was unaltered by mixing the substance with an equal quantity of cis-tetrahydrofuran-2 : 5-dicarboxylic acid…
Number of citations: 5 pubs.rsc.org
CK Ingold - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… halogen esters was used, there was generally no difficulty in obtaining these acid products in the solid condition, the principal constituent being cis-tetrahydrofuran2 : 5-dicarboxylic acid…
Number of citations: 49 pubs.rsc.org

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